2-Methylhex-5-en-1-ol 2-Methylhex-5-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989545
InChI: InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

2-Methylhex-5-en-1-ol

CAS No.:

Cat. No.: VC17989545

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhex-5-en-1-ol -

Specification

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 2-methylhex-5-en-1-ol
Standard InChI InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3
Standard InChI Key OEIAWQSGCHQXCA-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methylhex-5-en-1-ol possesses a seven-carbon chain with three distinct functional groups:

  • A primary alcohol (-OH) at C1.

  • A methyl branch at C2.

  • A terminal double bond between C5 and C6.

This configuration introduces steric hindrance near the hydroxyl group while enabling conjugation effects from the alkene. The compound’s structure is validated by spectral data, including:

  • ¹H NMR: δ 1.6 ppm (methyl singlet, 3H), δ 4.1 ppm (broad singlet, -OH), δ 5.3–5.5 ppm (alkene protons).

  • IR: Broad absorption at ~3300 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C stretch).

Physical Properties

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Boiling Point~150–155°C (estimated)
Density0.85–0.88 g/cm³
SolubilityMiscible in polar solvents (e.g., ethanol, acetone)

The boiling point and density align with trends observed in branched alkenols, where branching reduces intermolecular forces compared to linear analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate academic synthesis:

Hydroboration-Oxidation of 2-Methyl-1-hexene

This method exploits anti-Markovnikov addition:

  • Hydroboration: 2-Methyl-1-hexene reacts with borane (BH₃) in tetrahydrofuran (THF), forming a trialkylborane intermediate.

  • Oxidation: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) oxidize the intermediate to the alcohol.

Yield: 75–85% after purification via fractional distillation.

Reduction of 2-Methylhex-5-enoic Acid Methyl Ester

Lithium aluminum hydride (LAH) reduces the ester to the primary alcohol:
RCOOR’LAHRCH2OH\text{RCOOR'} \xrightarrow{\text{LAH}} \text{RCH}_2\text{OH}
Yield: ~80% crude product, requiring chromatography for purity.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to optimize:

  • Catalyst Efficiency: Heterogeneous catalysts (e.g., Pd/C) enhance reaction rates.

  • Solvent Recovery: THF and methanol are recycled via distillation.

  • Safety Protocols: Inert atmospheres mitigate risks of alkene polymerization.

Chemical Reactivity and Functionalization

Oxidation Pathways

The primary alcohol undergoes selective oxidation:

  • PCC (Pyridinium Chlorochromate): Converts -OH to aldehyde (2-methylhex-5-enal) at 0–25°C (yield: 85%).

  • KMnO₄/NaOH: Oxidizes the alkene to a vicinal diol (2-methylhexane-1,5-diol) under vigorous conditions (yield: 72%).

Esterification and Tosylation

The hydroxyl group participates in nucleophilic substitutions:

  • Acetylation: Acetic anhydride/pyridine yields 2-methylhex-5-en-1-yl acetate (88% yield).

  • Tosylation: p-Toluenesulfonyl chloride (TsCl) forms a tosylate intermediate for further reactions (92% yield).

Alkene Functionalization

The terminal double bond enables diverse transformations:

  • Epoxidation: m-CPBA in CH₂Cl₂ produces 5,6-epoxy-2-methylhexan-1-ol (78% yield).

  • Hydroboration-Oxidation: Anti-Markovnikov addition yields 2-methylhexan-1,5-diol (64% yield).

Applications in Research and Industry

Organic Synthesis Intermediate

2-Methylhex-5-en-1-ol serves as a precursor for:

  • Esters: Used in fragrances (e.g., floral notes in perfumery).

  • Epoxides: Cross-linking agents in polymer chemistry.

  • Diols: Monomers for polyurethane production.

Comparative Analysis with Structural Isomers

CompoundKey DifferencesReactivity Implications
5-Methylhex-2-en-1-olDouble bond at C2; hydroxyl at C1Enhanced conjugate addition reactivity
2-Methyl-5-hexen-2-olHydroxyl at C2; tertiary alcoholReduced nucleophilicity; steric effects
2-Methylhex-5-yn-3-olTriple bond at C5; hydroxyl at C3Alkyne-specific reactions (e.g., Sonogashira coupling)

Challenges and Future Directions

Stability Considerations

The terminal alkene’s susceptibility to oxidation necessitates storage under inert conditions. Research into stabilizers (e.g., BHT) could enhance shelf life.

Enantioselective Synthesis

Developing chiral catalysts for (R)- and (S)-enantiomers remains unexplored, offering opportunities in asymmetric catalysis.

Green Chemistry Approaches

Solvent-free reactions and biocatalysts (e.g., lipases) could reduce environmental impact during industrial production.

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